molecular formula C11H13N3O2 B185392 4-(2-Aminobenzoyl)-2-piperazinone CAS No. 671794-74-4

4-(2-Aminobenzoyl)-2-piperazinone

Cat. No.: B185392
CAS No.: 671794-74-4
M. Wt: 219.24 g/mol
InChI Key: OHLNGCFPKOPOOS-UHFFFAOYSA-N
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Description

4-(2-Aminobenzoyl)-2-piperazinone is a heterocyclic compound that features a piperazinone ring substituted with an aminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminobenzoyl)-2-piperazinone typically involves the reaction of 2-aminobenzoic acid derivatives with piperazine. One common method includes the use of N-(2-aminobenzoyl)benzotriazole as a precursor, which reacts with piperazine to form the desired compound . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminobenzoyl)-2-piperazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Aminobenzoyl)-2-piperazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminobenzoyl)-2-piperazinone is unique due to its piperazinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-aminobenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNGCFPKOPOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366701
Record name 4-(2-aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671794-74-4
Record name 4-(2-aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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